molecular formula C17H16N2O4 B2621549 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate CAS No. 349131-66-4

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate

Cat. No.: B2621549
CAS No.: 349131-66-4
M. Wt: 312.325
InChI Key: NUTBTLHLZMBSIZ-UHFFFAOYSA-N
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Description

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate is a compound belonging to the carbamate class of molecules. It has the molecular formula C17H16N2O4 and a molecular weight of 312.325. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate typically involves the reaction of 4-acetamidophenyl isocyanate with phenyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenyl acetate: A related compound with similar structural features but different functional groups.

    Phenyl carbamate: Another carbamate derivative with distinct chemical properties.

    Acetaminophen: A well-known analgesic and antipyretic with a similar acetamidophenyl moiety.

Uniqueness

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

[2-[(4-acetamidophenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)18-13-7-9-14(10-8-13)19-17(22)15-5-3-4-6-16(15)23-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTBTLHLZMBSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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